molecular formula C7H7NO3S B2969412 2-Acetamidothiophene-3-carboxylic acid CAS No. 51419-38-6

2-Acetamidothiophene-3-carboxylic acid

Cat. No.: B2969412
CAS No.: 51419-38-6
M. Wt: 185.2
InChI Key: RCEBHKDQZCVBTC-UHFFFAOYSA-N
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Description

2-Acetamidothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an acetamido group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamidothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetamide and subsequent carboxylation. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), is another method used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-Acetamidothiophene-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene-3-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.

    2-Methylthiophene-3-carboxylic acid: Similar structure but with a methyl group instead of an acetamido group.

Uniqueness

2-Acetamidothiophene-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-acetamidothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)8-6-5(7(10)11)2-3-12-6/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEBHKDQZCVBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-amino-3:5-dinitrothiophene was itself obtained by reacting the sodium salt of cyanoacetic acid with the dimer of mercaptoacetaldehyde in aqueous medium at 80° C, cooling to 20° C, adding acetic anhydride while maintaining the pH at 6-7, acidifying and isolating the 2-acetylaminothiophene-3-carboxylic acid. This was then dinitrated in sulphuric acid medium at 0° C, the resulting 2-acetylamino-3:5-dinitrothiophene being isolated and then deacetylated by heating in an aqueous solution of sulphuric acid. Table I gives further Examples of the dyestuffs of the invention of the formula ##STR16## the symbols of which have the values given in the respective columns of the Table, while the last column of the Table gives the shades obtained when the dyestuffs are applied to an aromatic polyester textile material.
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